molecular formula C9H14N4O5 B1215278 N(4)-Methyl-5-azacytidine CAS No. 27826-76-2

N(4)-Methyl-5-azacytidine

Cat. No.: B1215278
CAS No.: 27826-76-2
M. Wt: 258.23 g/mol
InChI Key: WVMPZTYBROSQRJ-DBRKOABJSA-N
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Description

N(4)-Methyl-5-azacytidine (chemical formula: C₉H₁₄N₄O₅, molecular weight: 258.23 g/mol) is a cytidine analog characterized by a methyl group at the N(4) position of the triazine ring and replacement of the carbon at position 5 with nitrogen. This structural modification distinguishes it from canonical cytidine and other analogs like 5-azacytidine.

5-Azacytidine analogs broadly function as hypomethylating agents by incorporating into RNA or DNA, inhibiting methyltransferases, and altering gene expression. These properties underpin their roles in oncology and epigenetics research.

Properties

CAS No.

27826-76-2

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one

InChI

InChI=1S/C9H14N4O5/c1-10-8-11-3-13(9(17)12-8)7-6(16)5(15)4(2-14)18-7/h3-7,14-16H,2H2,1H3,(H,10,12,17)/t4-,5-,6-,7-/m1/s1

InChI Key

WVMPZTYBROSQRJ-DBRKOABJSA-N

SMILES

CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CNC1=NC(=O)N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O

Synonyms

N(4)-methyl-5-azacytidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of 5-Azacytidine

The table below summarizes key structural and functional differences among 5-azacytidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Biological Activity
5-Azacytidine C₈H₁₂N₄O₅ 244.21 N at C5, no methylation at N4 Inhibits RNA/DNA methylation; induces differentiation in leukemia cells
5,6-Dihydro-5-azacytidine C₈H₁₄N₄O₅ 246.22 Saturated C5–C6 bond Enhanced inhibition of 5S/4S RNA methylation; similar potency to 5-azacytidine
2'-Deoxy-5-azacytidine C₈H₁₂N₄O₄ 228.21 Deoxyribose sugar Synergistic cytotoxicity with cisplatin; DNA hypomethylation
N(4)-Methyl-5-azacytidine C₉H₁₄N₄O₅ 258.23 Methylation at N4 Theoretical: Altered methylation inhibition specificity; limited direct data
N(4),N(4)-Dimethyl-5-azacytidine C₁₀H₁₆N₄O₅ 272.26 Dimethylation at N4 Structural analog; potential for altered RNA/DNA interaction

Mechanistic Comparisons

5-Azacytidine vs. 5,6-Dihydro-5-azacytidine
  • RNA Synthesis Inhibition : Both compounds inhibit >18S, 5S, and 4S RNA synthesis in L1210 cells. However, 5,6-dihydro-5-azacytidine exhibits greater potency against 5S/4S RNA, likely due to its hydrolytic stability and altered incorporation kinetics .
  • Methylation Effects: Both inhibit methylation of 2-methylguanosine and N²,N²-dimethylguanosine in 4S RNA, but 5,6-dihydro-5-azacytidine shows prolonged suppression of methylation .
5-Azacytidine vs. 2'-Deoxy-5-azacytidine
  • DNA Hypomethylation: 2'-Deoxy-5-azacytidine incorporates into DNA, causing genomic hypomethylation. This contrasts with 5-azacytidine, which primarily targets RNA but also affects DNA methylation .
  • Synergistic Cytotoxicity: 2'-Deoxy-5-azacytidine synergizes with cisplatin and cyclophosphamide derivatives, enhancing tumor cell killing at clinically relevant doses.
This compound vs. N(4),N(4)-Dimethyl-5-azacytidine
  • Dimethylation may further sterically hinder enzyme interactions .

Functional Overlaps and Distinctions

  • Hypomethylation and Immunogenicity: Both 5-azacytidine and mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) reduce DNA methylation, increasing tumor immunogenicity. However, 5-azacytidine specifically induces hypomethylation-dependent gene expression, while MNNG causes mutagenic DNA damage .
  • Differentiation Induction : 5-azacytidine triggers myeloid differentiation in HL-60 cells by inhibiting DNA methyltransferase, an effect heritable across cell generations. Similar studies on N(4)-methylated analogs are lacking but hypothesized to vary due to structural differences .

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